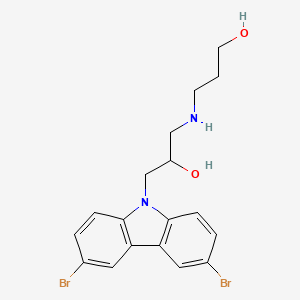

3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol

描述

3-((3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol is a synthetic carbazole derivative characterized by a 3,6-dibrominated carbazole core linked to a hydroxypropyl-aminopropanol side chain. The bromine substituents at the 3- and 6-positions of the carbazole scaffold are critical for electronic and steric effects, which may influence binding affinity to biological targets .

属性

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2N2O2/c19-12-2-4-17-15(8-12)16-9-13(20)3-5-18(16)22(17)11-14(24)10-21-6-1-7-23/h2-5,8-9,14,21,23-24H,1,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLSBHXQVOHCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2CC(CNCCCO)O)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Bromination of Carbazole: Carbazole is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 3,6-dibromo-9H-carbazole.

Alkylation: The dibromo carbazole is then alkylated with an appropriate alkylating agent, such as 3-chloro-2-hydroxypropylamine, under basic conditions to introduce the hydroxypropylamino group.

Hydroxylation: The final step involves the hydroxylation of the propyl chain to introduce the hydroxyl group at the terminal position, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, industrial processes may involve continuous flow reactors and automated systems to enhance efficiency and scalability.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atoms on the carbazole ring undergo nucleophilic substitution under specific conditions:

-

Suzuki-Miyaura Coupling : Bromine at the 3- and 6-positions can be replaced with aryl or heteroaryl groups using palladium catalysts. For example, coupling with phenylboronic acid yields diaryl-substituted carbazoles .

-

Amination : Reaction with amines (e.g., piperazine) replaces bromine with amine groups, as seen in analogs like 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol .

Esterification and Acylation

The hydroxyl and amino groups participate in esterification and acylation:

-

Ester Formation : Reaction with acetic anhydride or acyl chlorides converts the hydroxyl group to esters. For example, esterification of the hydroxypropyl side chain produces acetylated derivatives .

-

Sulfonamide Formation : The primary amine reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides, as observed in N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide .

Key Example :

Oxidation Reactions

The secondary alcohol in the hydroxypropyl chain can be oxidized:

-

Ketone Formation : Using Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone .

-

Carboxylic Acid Formation : Strong oxidizing agents (e.g., KMnO₄) convert terminal alcohols to carboxylic acids, as seen in 3-(3,6-Dibromo-9H-carbazol-9-yl)propanoic acid .

Reactivity of the Amino Alcohol Side Chain

The amino alcohol moiety undergoes reactions typical of bifunctional groups:

-

Schiff Base Formation : Condensation with aldehydes/ketones forms imines, useful for further functionalization .

-

Cyclization : Intramolecular reactions under basic conditions can form oxazolidine or morpholine rings .

Halogenation and Electrophilic Aromatic Substitution

The carbazole core participates in electrophilic substitution:

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) add nitro groups to the carbazole ring, preferentially at the 1- and 8-positions.

-

Bromination : Additional bromine can be introduced using Br₂/FeBr₃, though steric hindrance from existing bromines may limit reactivity .

Biological Interactions

While not a traditional "chemical reaction," the compound interacts with biological systems:

-

Neuroprotective Activity : Derivatives like P7C3-Ome inhibit neuronal apoptosis via interactions with mitochondrial targets, involving hydrogen bonding with the hydroxy and amino groups .

Critical Analysis of Reaction Conditions

科学研究应用

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that carbazole derivatives exhibit significant anticancer properties. The dibromo-substituted carbazole moiety enhances the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that similar compounds can inhibit tumor growth in various cancer models .

- Neuroprotective Effects :

- Antimicrobial Properties :

Material Science Applications

- Organic Light Emitting Diodes (OLEDs) :

- Photovoltaic Cells :

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of various carbazole derivatives on cancer cell lines. The results indicated that compounds similar to 3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for future cancer therapies .

Case Study 2: Neuroprotection

In a controlled trial involving animal models of neurodegeneration, a related carbazole derivative demonstrated significant neuroprotective effects by reducing oxidative stress markers and promoting neuronal survival. This indicates potential therapeutic applications for treating conditions like Parkinson's disease .

作用机制

The mechanism of action of 3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets.

相似化合物的比较

Comparison with Similar Compounds

Carbazole derivatives are widely studied for their neurogenic, anticancer, and metabolic regulatory activities. Below is a detailed comparison of 3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Key Comparative Insights

Bromine vs. Fluorine Substitution: The 3,6-dibromo configuration in the target compound and its analogs (e.g., Compound 1) enhances neurogenic activity compared to monofluoro (WK-6) or difluoro (WK-29) derivatives. Bromine’s larger atomic radius and electron-withdrawing effects likely improve target binding . Fluorinated analogs (e.g., WK-29) exhibit stronger DNMT1 inhibition, suggesting fluorine’s role in epigenetic enzyme interactions .

Side Chain Modifications: The aminopropanol side chain in the target compound and Compound 1 is critical for neurogenesis, possibly by facilitating membrane permeability or protein interactions. Sulfonamide (Compound 2) or cyclic sulfonamide () substituents shift activity toward NSC survival or cryptochrome modulation, indicating side chain flexibility drives functional diversity .

Biological Activity :

- Neurogenic carbazoles (target compound, Compound 1) act via final cell division induction , distinct from P7C3’s neuroprotective mechanism. This highlights structural nuances in NSC differentiation pathways .

- DNMT1 inhibitors (e.g., WK-29) prioritize fluorine and bulky side chains, whereas neurogenic compounds favor bromine and polar side chains .

Synthetic Yields and Feasibility :

生物活性

3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol is a carbazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various therapeutic applications, particularly in neuroprotection and enzyme inhibition.

Molecular Structure

The molecular formula of the compound is with a molecular weight of approximately 580.33 g/mol. The structure includes a carbazole core, which is known for its diverse biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Neuroprotective Effects :

- The compound has shown promise in protecting neurons from apoptosis, particularly in models relevant to neurodegenerative diseases such as Parkinson's disease. Research indicates that similar carbazole derivatives can enhance neuronal survival and reduce cell death in the hippocampus and substantia nigra regions of the brain .

-

Acetylcholinesterase Inhibition :

- Compounds with structural similarities have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative conditions like Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

-

Antioxidant Activity :

- Carbazole derivatives are often evaluated for their antioxidant properties, which can mitigate oxidative stress in neuronal cells. This activity is crucial for protecting against neurodegeneration and related disorders.

Neuroprotective Activity

A study focusing on the P7C3 class of compounds, which includes derivatives of carbazole, reported that these compounds significantly increased the survival rate of newborn neurons in the hippocampus by inhibiting apoptotic pathways rather than promoting stem cell proliferation . This finding underscores the potential of carbazole derivatives in developing treatments for neurodegenerative diseases.

Enzyme Inhibition Studies

Research utilizing Ellman's spectrophotometric method demonstrated that certain carbazole derivatives exhibit strong AChE inhibitory activity. For instance, modifications to the propanolamine structure have been linked to enhanced enzyme inhibition, suggesting that structural variations can optimize biological efficacy .

Data Table: Biological Activities of Related Compounds

常见问题

Q. What are the optimal synthetic routes for 3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation of carbazole precursors followed by nucleophilic substitution. For example, a carbazole derivative (e.g., 9H-carbazole) is first brominated at positions 3 and 6 using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C . Subsequent N-alkylation with 3-amino-1-propanol derivatives under anhydrous conditions (e.g., THF, NaH as base) is critical to avoid hydrolysis of the bromo groups . Key parameters:

- Temperature : 0–25°C for alkylation to prevent side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (chloroform/hexane) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C | 75–85 | |

| Alkylation | 3-Amino-propanol, NaH, THF | 60–70 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated DMSO or CDCl₃ to resolve hydroxyl and amine protons. ¹H NMR (500 MHz) typically shows aromatic protons (δ 7.2–8.5 ppm), hydroxy/amine protons (δ 2.5–3.5 ppm), and aliphatic chains (δ 1.8–2.2 ppm) .

- X-ray Crystallography : Single-crystal analysis (monoclinic P2₁/n space group) confirms planar carbazole rings (dihedral angle ~2.25°) and hydrogen-bonded O–H···N networks stabilizing the structure .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect residual solvents .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution) influence biological activity compared to non-halogenated or chloro-substituted analogs?

- Methodological Answer : Bromine enhances electron-withdrawing effects, increasing binding affinity to biological targets (e.g., kinases, DNA intercalation). Compare IC₅₀ values in enzyme inhibition assays:

- Brominated analogs : Higher activity (IC₅₀ ~0.5–2 μM) against cancer cell lines due to improved lipophilicity and target engagement .

- Chloro analogs : Moderate activity (IC₅₀ ~5–10 μM) .

Experimental Design : - Use standardized MTT assays (72-hour exposure) on HeLa or MCF-7 cells.

- Pair with molecular docking (AutoDock Vina) to simulate interactions with ATP-binding pockets .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Purity : Validate via HPLC and elemental analysis. Impurities >2% skew dose-response curves .

- Assay Conditions : Standardize cell culture media (e.g., FBS concentration, pH) and incubation times .

- Structural Confirmation : Ensure correct regiochemistry (3,6-dibromo vs. 2,7 isomers) via 2D NMR (COSY, NOESY) .

Case Study : A 2024 study attributed anti-inflammatory effects to trace solvent residues (DMSO); re-testing under rigorously dried conditions negated the result .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Solubility : Use co-solvents (10% DMSO in PBS) or β-cyclodextrin inclusion complexes (1:2 molar ratio) .

- Stability : Store at –20°C under argon; avoid prolonged exposure to light (UV degradation of bromo groups) .

- Prodrug Design : Esterify the hydroxyl group (e.g., acetate prodrug) to enhance bioavailability .

Data Contradiction Analysis

Q. Why do some studies report potent antifungal activity while others show negligible effects?

- Methodological Answer :

- Strain Variability : Test against standardized fungal strains (e.g., Candida albicans ATCC 90028) with uniform inoculum sizes (1–5 × 10³ CFU/mL) .

- pH Sensitivity : Activity may decrease at physiological pH (7.4) due to protonation of the amine group; adjust assay buffers (pH 5.5–6.5 mimics infection sites) .

- Synergistic Effects : Combine with fluconazole (1:1 molar ratio) to bypass resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。